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2-Chloro-4-ethoxy-3-fluoropyridine
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Overview
Description
2-Chloro-4-ethoxy-3-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, ethoxy, and fluorine substituents on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-3-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloro-3-fluoropyridine with ethyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-4-ethoxy-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxy-3-fluoropyridine: Lacks the chlorine atom, which may affect its reactivity in nucleophilic substitution reactions.
2-Chloro-4-methoxy-3-fluoropyridine: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties.
Uniqueness
2-Chloro-4-ethoxy-3-fluoropyridine is unique due to the combination of chlorine, ethoxy, and fluorine substituents, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals.
Biological Activity
2-Chloro-4-ethoxy-3-fluoropyridine is an organic compound belonging to the pyridine class, characterized by the molecular formula C8H8ClFNO. Its structure includes a pyridine ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 4-position, and a fluorine atom at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and potential applications in medicinal chemistry and agrochemicals .
Research indicates that this compound exhibits significant biological activity, particularly as a pharmacological agent. It has been investigated for its potential role in enzyme inhibition and receptor binding studies. The compound may interact with specific molecular targets, inhibiting enzyme activity or modulating receptor functions, which could have implications in treating various diseases .
Key Findings:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which is crucial for developing therapeutic agents.
- Receptor Modulation: It may modulate receptor functions, influencing various biochemical pathways relevant to disease treatment.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In vitro Studies:
- A study demonstrated that modifications to the compound can enhance its activity as a positive allosteric modulator (PAM) of human α7 nicotinic acetylcholine receptors (nAChRs). The results indicated that certain structural changes significantly influenced potency and efficacy .
- Another investigation focused on the compound's interactions with Met kinase inhibitors, suggesting that structural substitutions can improve enzyme potency and selectivity .
- In vivo Efficacy:
Comparative Analysis of Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key aspects of these compounds:
Synthesis and Applications
The synthesis of this compound typically involves several steps optimized for yield and purity, often utilizing purification methods such as recrystallization or chromatography. The compound's unique structure allows for the synthesis of various derivatives that can be tailored for specific applications in research and industry .
Potential Applications
- Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
- Agrochemicals: Potential use in agricultural applications due to its chemical properties.
Properties
Molecular Formula |
C7H7ClFNO |
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Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-3-fluoropyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2H2,1H3 |
InChI Key |
WISAYIWXTNDOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
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